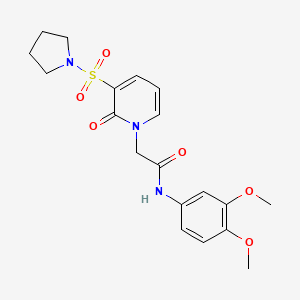

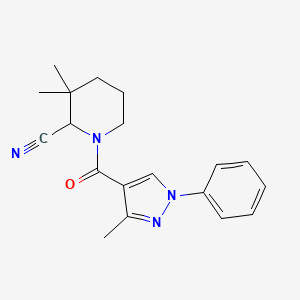

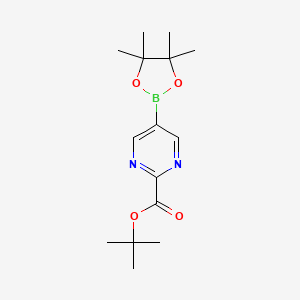

![molecular formula C24H21NO6S B2604735 [2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 1090874-32-0](/img/structure/B2604735.png)

[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate”, there are studies on the synthesis of related compounds. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Scientific Research Applications

Synthesis and Chemical Reactions

The study by Ukrainets et al. (2014) discusses the cyclization of a methyl benzoate derivative in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's reactivity and potential in creating complex heterocyclic structures (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).

Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between single electron transfer and direct oxygen atom transfer mechanisms, which is essential for understanding the oxidative stability and reactivity of similar compounds (Lai, S., Lepage, C. J., & Lee, Donald G., 2002).

Xu et al. (2018) optimized the synthesis process of Methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrating an efficient method to improve the yield of intermediate compounds for pharmaceutical applications, highlighting the relevance of precise reaction conditions in synthesizing complex molecules (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).

Hashimoto et al. (1979) explored the preparation of benzyl 2-acylamino-4-azido-2,4-dideoxypentopyranosides from various isomers by inversion of hydroxyl group on C-3, showing the synthetic versatility of these compounds in creating specialized sugar derivatives for potential therapeutic use (Hashimoto, H., Araki, K., & Yoshimura, J., 1979).

Material Science and Environmental Applications

Zhou et al. (2018) synthesized novel tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, demonstrating the environmental application of synthesized compounds in water purification technologies (Zhou, X., Yang, Ye, Li, Chao, & Yang, Zhen, 2018).

Kim, Robertson, and Guiver (2008) detailed the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) copolymers, aimed at fuel cell applications, showcasing the potential of such compounds in creating high-performance materials for energy technology (Kim, D., Robertson, G., & Guiver, M., 2008).

Properties

IUPAC Name |

[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6S/c1-30-23-10-6-5-9-21(23)22(26)17-31-24(27)19-11-13-20(14-12-19)25-32(28,29)16-15-18-7-3-2-4-8-18/h2-16,25H,17H2,1H3/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJWNERGUULQBH-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)

![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)